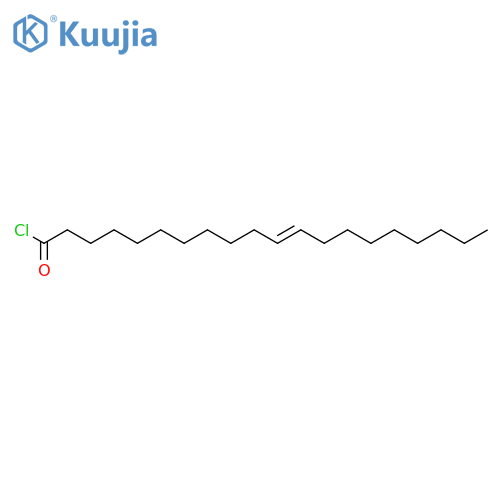Cas no 103213-61-2 (11-Eicosenoyl chloride,(11Z)-)

11-Eicosenoyl chloride,(11Z)- 化学的及び物理的性質
名前と識別子
-
- 11-Eicosenoyl chloride,(11Z)-
- 11-EICOSENOYL CHLORIDE
- 11-Eicosenoylchloride, (Z)-
- ACMC-1C81B
- AG-D-13696
- AGN-PC-000D3A
- CTK4A1878
- SCHEMBL6713314
- 103213-61-2
- (E)-icos-11-enoyl chloride
- SCHEMBL6713321
-
- インチ: 1S/C20H37ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10H,2-8,11-19H2,1H3/b10-9+
- InChIKey: VYDCIEGMVDOFEW-MDZDMXLPSA-N
- SMILES: ClC(CCCCCCCCC/C=C/CCCCCCCC)=O
計算された属性
- 精确分子量: 328.25351
- 同位素质量: 328.253
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 22
- 回転可能化学結合数: 17
- 複雑さ: 260
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 1
- トポロジー分子極性表面積: 17.1A^2
- XLogP3: 9.3
じっけんとくせい
- PSA: 17.07
- LogP: 7.56950
11-Eicosenoyl chloride,(11Z)- Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Larodan | 46-2001-9-100mg |
11(Z)-Eicosenoyl chloride |
103213-61-2 | >99% | 100mg |
€115.00 | 2025-03-07 |
11-Eicosenoyl chloride,(11Z)- 関連文献
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
10. Back matter
11-Eicosenoyl chloride,(11Z)-に関する追加情報
Chemical Profile of 11-Eicosenoyl chloride, (11Z) (CAS No. 103213-61-2)
11-Eicosenoyl chloride, (11Z), identified by the Chemical Abstracts Service Number (CAS No.) 103213-61-2, is a specialized organic compound that has garnered attention in the field of biochemical research and pharmaceutical development. This compound belongs to the class of fatty acid chlorides, which are widely utilized as intermediates in synthetic chemistry, particularly in the modification of biomolecules and the synthesis of complex lipid-based drugs. The presence of the (11Z) configuration indicates a specific geometric arrangement of the double bond in the eicosenoic acid backbone, which can significantly influence its reactivity and biological interactions.
The structure of 11-Eicosenoyl chloride, (11Z) consists of a long-chain fatty acid derivative with a chlorine atom attached to the carbonyl carbon, making it a reactive acylating agent. This reactivity is harnessed in various synthetic pathways, where it serves as a crucial building block for constructing more intricate molecular architectures. In recent years, the demand for such tailored fatty acid derivatives has surged due to their potential applications in drug discovery and biomaterial engineering.
One of the most compelling aspects of 11-Eicosenoyl chloride, (11Z) is its utility in the synthesis of bioactive lipids that mimic natural signaling molecules. Lipids play a pivotal role in cellular communication and membrane dynamics, and modifications at specific positions on these molecules can alter their biological functions. For instance, researchers have explored the use of this compound in developing novel lipid-based drug delivery systems. The long hydrocarbon chain provides stability and solubility advantages, while the acyl chloride functionality allows for facile conjugation with various biomolecules.
Recent studies have highlighted the potential of 11-Eicosenoyl chloride, (11Z) in modulating inflammatory pathways. Eicosanoids, a class of signaling molecules derived from polyunsaturated fatty acids like eicosenoic acid, are known to be involved in processes such as pain perception, immune responses, and cardiovascular regulation. By incorporating derivatives like 11-Eicosenoyl chloride, (11Z) into experimental protocols, scientists aim to develop targeted therapies that can modulate these pathways with high precision. The (11Z) configuration is particularly interesting because it may confer unique biochemical properties compared to its geometric isomers.
The synthesis of 11-Eicosenoyl chloride, (11Z) typically involves the chlorination of eicosenoic acid or its derivatives using reagents such as thionyl chloride or phosphorus pentachloride. Advanced synthetic techniques, including catalytic hydrogenation and stereoselective reactions, are employed to ensure high yields and purity. The compound's stability under various conditions makes it a valuable asset in both laboratory-scale preparations and industrial-scale production.
In pharmaceutical research, 11-Eicosenoyl chloride, (11Z) has been investigated for its role in creating novel prostaglandin analogs. Prostaglandins are a group of bioactive lipids that regulate a wide range of physiological processes. By modifying the fatty acid chain with this compound, researchers can fine-tune the pharmacological properties of prostaglandin derivatives, potentially leading to more effective treatments for conditions such as inflammation and pain.
The compound's potential extends beyond drug development into the realm of materials science. For instance, lipid-based polymers and coatings derived from 11-Eicosenoyl chloride, (11Z) exhibit enhanced biocompatibility and mechanical strength. These materials are being explored for applications in biomedical devices and tissue engineering scaffolds. The ability to precisely control molecular architecture through chemical modifications opens up new possibilities for designing next-generation functional materials.
From an environmental perspective, the use of 11-Eicosenoyl chloride, (11Z) as an intermediate aligns with green chemistry principles by facilitating efficient synthetic routes that minimize waste and hazardous byproducts. Researchers are continuously optimizing processes to enhance sustainability while maintaining high yields and purity standards. This approach not only reduces environmental impact but also contributes to cost-effective production methods.
The future prospects for 11-Eicosenoyl chloride, (11Z) are promising as more applications emerge across multiple disciplines. Ongoing research aims to uncover new biological functions and synthetic utilities for this compound. Collaborative efforts between chemists, biologists, and engineers will likely drive innovation in areas such as targeted drug delivery systems and advanced biomaterials.
In conclusion, 11-Eicosenoyl chloride,( 11Z)- CAS No .103213-61-2 represents a significant advancement in organic chemistry with broad implications for pharmaceuticals ,biomaterials ,and environmental science . Its unique structure ,reactivity ,and versatility make it a valuable tool for researchers seeking to develop innovative solutions . As scientific understanding evolves ,the potential applications for this compound are expected to expand further ,solidifying its role as a cornerstone molecule in modern chemical research .
103213-61-2 (11-Eicosenoyl chloride,(11Z)-) Related Products
- 2194848-99-0(N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide)
- 101043-37-2(Microcystin-LR)
- 1598842-20-6(4-Bromo-6-(3,5-dichlorophenyl)pyrimidine)
- 1251634-82-8(N-cyclopentyl-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide)
- 1795482-01-7(3-[1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)sulfonyl]-4-piperidinyl]-2,4-thiazolidinedione)
- 1874509-70-2(4-(3-Bromo-1H-pyrazol-1-yl)pyridine)
- 131570-57-5(Boc-D-Dab(Fmoc)-OH)
- 1184371-97-8(4-amino-N,N-dimethylcyclohexane-1-carboxamide)
- 52570-06-6(2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide)
- 1207054-99-6(1-{2-4-(4-chlorophenyl)piperazin-1-ylethyl}-3-cyclopropylurea)




